2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide
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Overview
Description
2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a piperidine ring, which is further substituted with chlorine and tetramethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2,2,6,6-tetramethylpiperidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzamide group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to other bioactive compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of certain biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
- N-(2,2,6,6-tetramethylpiperidin-4-yl)methacrylamide
- 2,2,6,6-tetramethylpiperidine
Uniqueness
2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is unique due to the presence of both a benzamide group and a piperidine ring with tetramethyl substitution. This combination imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C16H23ClN2O |
---|---|
Molecular Weight |
294.82 g/mol |
IUPAC Name |
2-chloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide |
InChI |
InChI=1S/C16H23ClN2O/c1-15(2)9-11(10-16(3,4)19-15)18-14(20)12-7-5-6-8-13(12)17/h5-8,11,19H,9-10H2,1-4H3,(H,18,20) |
InChI Key |
DTSNRHYFTSREGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC=CC=C2Cl)C |
Origin of Product |
United States |
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